molecular formula C18H16N4O2S B2630631 N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-82-1

N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2630631
CAS No.: 872701-82-1
M. Wt: 352.41
InChI Key: GQRKQICCGQSNKG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyridin-4-yl group at position 6 and a sulfanylacetamide moiety at position 2.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-24-15-4-2-14(3-5-15)20-17(23)12-25-18-7-6-16(21-22-18)13-8-10-19-11-9-13/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRKQICCGQSNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Position) Yield (%) Melting Point (°C) Key Functional Groups Source
Target Compound Pyridazine Pyridin-4-yl (6), Sulfanylacetamide (3) N/A N/A 4-Methoxyphenyl, Sulfanyl Hypothetical
2-[6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl]-2-(4-methoxyphenyl)acetamide (18) Pyridazine 4-Methoxyphenyl, 4-Benzylpiperidine (6) 10 243–247 Acetamide, Benzylpiperidine
2-(4-Chlorophenyl)-2-[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]acetamide (17) Pyridazine 4-Chlorophenyl, 4-Phenylpiperazine (6) 47 102–105 Acetamide, Phenylpiperazine
N-(5-Methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide (G856-6639) Triazolo-pyridazine Pyridin-4-yl (6), Sulfanylacetamide (3) N/A N/A 5-Methyloxazole, Triazolo Core

Key Observations :

  • The target compound shares a pyridazine core with compounds 18 and 17 but differs in substituents. The 4-methoxyphenyl group in the target and 18 contrasts with the 4-chlorophenyl group in 17 , which may reduce electron-withdrawing effects and enhance metabolic stability .

Sulfanylacetamide Derivatives

Table 2: Comparison of Sulfanylacetamide Analogues

Compound Name Core Structure Biological Activity Substituent Variations Source
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894049-45-7) Triazolo-pyridazine Not reported 4-Methoxyphenyl (vs. pyridin-4-yl)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine Antifungal, Antibacterial Chlorophenyl, Diaminopyrimidine
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine Antifungal, Antibacterial 3-Chlorophenyl, Diaminopyrimidine

Key Observations :

  • The diaminopyrimidine-based sulfanylacetamides (11) exhibit antifungal and antibacterial activities, suggesting that the pyridazine core in the target compound may confer similar biological properties .
  • Compound 894049-45-7 () highlights the role of triazolo-pyridazine cores in modulating solubility and target engagement compared to pyridazine derivatives .

Biological Activity

N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of:

  • Acetamide Group : Provides a site for biological interaction.
  • Pyridazinyl and Pyridinyl Groups : Contribute to the compound's pharmacological profile.
  • Sulfanyl Linkage : Enhances the reactivity and potential biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signal transduction cascades.

Pharmacological Activities

Research indicates that this compound may exhibit a range of pharmacological activities, including:

  • Antitumor Activity : Similar compounds have shown significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth .
  • Anti-inflammatory Effects : Potential to reduce inflammation through modulation of inflammatory mediators .
  • Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in infectious diseases .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds, providing insight into the potential efficacy of this compound:

StudyCompound TestedBiological ActivityFindings
Pyrazole DerivativesAntitumorSignificant inhibition of BRAF(V600E) and EGFR
Benzamide DerivativesAnti-inflammatoryInhibition of TNFα production
Pyridazine DerivativesAntimicrobialEffective against Gram-positive bacteria

Case Studies

  • Antitumor Efficacy : A study on pyrazole derivatives demonstrated that certain compounds effectively inhibited cancer cell proliferation in vitro, leading to further investigations into similar structures like this compound for their potential as anticancer agents .
  • Inflammatory Response : Research on related sulfanyl compounds indicated a reduction in inflammatory markers in animal models, suggesting that this compound may possess similar properties .

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